4-(trifluoromethyl)-4H-pyridazin-3-one
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Overview
Description
4-(Trifluoromethyl)-4H-pyridazin-3-one is an organic compound that belongs to the class of pyridazines. The presence of a trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone .
Industrial Production Methods: Industrial production of 4-(trifluoromethyl)-4H-pyridazin-3-one may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize palladium-catalyzed reactions and other catalytic systems to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-4H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
4-(Trifluoromethyl)-4H-pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-4H-pyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- Trifluoromethylpyridine
- Trifluoromethyl ketones
Comparison: Compared to these similar compounds, 4-(trifluoromethyl)-4H-pyridazin-3-one is unique due to its pyridazine ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H3F3N2O |
---|---|
Molecular Weight |
164.09 g/mol |
IUPAC Name |
4-(trifluoromethyl)-4H-pyridazin-3-one |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-10-4(3)11/h1-3H |
InChI Key |
GHFXKKCVAVFQND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=O)C1C(F)(F)F |
Origin of Product |
United States |
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